molecular formula C11H12O3 B1449390 4-(4-Acetyl-5-methylfuran-2-yl)but-3-en-2-one CAS No. 1422655-71-7

4-(4-Acetyl-5-methylfuran-2-yl)but-3-en-2-one

Cat. No.: B1449390
CAS No.: 1422655-71-7
M. Wt: 192.21 g/mol
InChI Key: IHCAOTLWTQBZPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Acetyl-5-methylfuran-2-yl)but-3-en-2-one is an organic compound that belongs to the furan family It is characterized by the presence of a furan ring substituted with an acetyl group and a butenone side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Acetyl-5-methylfuran-2-yl)but-3-en-2-one can be synthesized through the reaction of xylose and acetylacetone. The process involves the nucleophilic addition of acetylacetone to xylose, followed by a series of reaction steps under optimized conditions. For instance, microwave irradiation at 140°C for 24 minutes with sodium iodide as an additive can yield the compound in near-quantitative amounts .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Acetyl-5-methylfuran-2-yl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The furan ring and the butenone side chain can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-(4-Acetyl-5-methylfuran-2-yl)but-3-en-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound’s derivatives may have biological activity and can be used in the development of pharmaceuticals.

    Industry: Used in the production of bio-based polymers and materials.

Mechanism of Action

The mechanism of action of 4-(4-Acetyl-5-methylfuran-2-yl)but-3-en-2-one involves its interaction with various molecular targets. The compound can undergo sigma to sigma star transitions, which are important for its electronic properties

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetyl-5-methylfuran
  • 2-Acetyl-3,5-dimethylfuran
  • 3-Acetyl-2,5-dimethylfuran

Uniqueness

4-(4-Acetyl-5-methylfuran-2-yl)but-3-en-2-one is unique due to its specific substitution pattern on the furan ring and the presence of a butenone side chain. This structural uniqueness contributes to its distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

4-(4-acetyl-5-methylfuran-2-yl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7(12)4-5-10-6-11(8(2)13)9(3)14-10/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCAOTLWTQBZPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C=CC(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Acetyl-5-methylfuran-2-yl)but-3-en-2-one
Reactant of Route 2
4-(4-Acetyl-5-methylfuran-2-yl)but-3-en-2-one
Reactant of Route 3
Reactant of Route 3
4-(4-Acetyl-5-methylfuran-2-yl)but-3-en-2-one
Reactant of Route 4
4-(4-Acetyl-5-methylfuran-2-yl)but-3-en-2-one
Reactant of Route 5
4-(4-Acetyl-5-methylfuran-2-yl)but-3-en-2-one
Reactant of Route 6
4-(4-Acetyl-5-methylfuran-2-yl)but-3-en-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.